molecular formula C6H12O6 B7797501 L-galactopyranose

L-galactopyranose

Cat. No.: B7797501
M. Wt: 180.16 g/mol
InChI Key: WQZGKKKJIJFFOK-DHVFOXMCSA-N
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Description

L-galactopyranose is a monosaccharide, specifically an aldohexose, which is a type of simple sugar. It is a stereoisomer of D-galactose and is commonly found in nature as part of various polysaccharides and glycoproteins. This compound is known for its role in the structure of agarose, a polysaccharide obtained from red algae, and is also a component of porphyran, another polysaccharide found in red algae .

Preparation Methods

Synthetic Routes and Reaction Conditions

L-galactopyranose can be synthesized through the hydrolysis of polysaccharides such as agarose and porphyran. Enzymatic hydrolysis using specific glycoside hydrolases like α-agarase and β-agarase can effectively break down these polysaccharides into their monosaccharide components, including this compound .

Industrial Production Methods

Industrial production of this compound typically involves the extraction and purification from natural sources such as red algae. The process includes the hydrolysis of agarose or porphyran using acid or enzymatic methods, followed by purification steps like activated carbon adsorption to remove impurities .

Chemical Reactions Analysis

Types of Reactions

L-galactopyranose undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

L-galactopyranose has numerous applications in scientific research:

Mechanism of Action

L-galactopyranose exerts its effects through various mechanisms:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

L-galactopyranose is unique due to its specific stereochemistry, which allows it to form distinct polysaccharides like agarose and porphyran. These polysaccharides have unique properties, such as gelation and biological activity, making this compound valuable in various applications .

Properties

IUPAC Name

(3S,4R,5S,6S)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3+,4+,5-,6?/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQZGKKKJIJFFOK-DHVFOXMCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)O)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@H]1[C@H]([C@H]([C@@H](C(O1)O)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901015855
Record name L-Galactopyranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901015855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39392-65-9
Record name L-Galactopyranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901015855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Accordingly, hetero-lactic fermentation of a mixture containing hexose and pentose may be performed. Hetero-lactic fermentation is conducted while neutralizing with ammonia to produce ammonium lactate and ethanol from hexose, and to produce ammonium lactate and ammonium acetate from pentose. Ammonium lactate and ammonium acetate are esterified with ethanol (if amount of ethanol obtained by fermentation is not enough, ethanol might be further added) to yield ethyl lactate and ethyl acetate, respectively. Ammonia generated at the time of esterification is recovered. Unreacted ethanol is distilled off, and purification of ethyl lactate is conducted by distillation with removing and recovering ethyl acetate.
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Synthesis routes and methods II

Procedure details

A 40-% D-fructose solution was adjusted to pH 11 for heating at 100° C. for 90 minutes by a batch-wise process. So as to maintain the pH, an appropriate volume of 4N NaOH was added every 30 minutes.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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